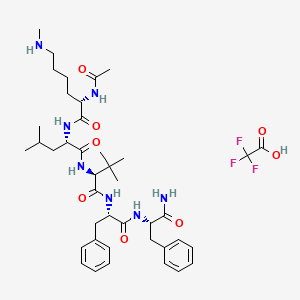

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

描述

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is a synthetic peptide with a specific sequence of amino acids

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Ac-Lys) to a resin, followed by sequential addition of the remaining amino acids (MeLeu, Val, MePhe, Phe) using standard peptide coupling reagents such as HBTU/HOBt and DIEA. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides in larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the final product is typically lyophilized for storage and distribution.

化学反应分析

Types of Reactions

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: can undergo various chemical reactions, including:

Oxidation: : The methionine residues (MePhe) can be oxidized to form methionine sulfoxide.

Reduction: : The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: : The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

Reduction: : DTT or TCEP are commonly used reducing agents.

Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Methionine Sulfoxide: : Formed from the oxidation of methionine residues.

Reduced Peptide: : Formed from the reduction of disulfide bonds or other oxidized residues.

Substituted Derivatives: : Various functionalized derivatives can be obtained through substitution reactions.

科学研究应用

Drug Development

The compound has been explored for its potential as a drug candidate, particularly in the context of agonistic activity on melanocortin receptors. Research indicates that peptides similar to Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can act as selective agonists for melanocortin-3 receptors, which are implicated in metabolic regulation and energy homeostasis . These findings suggest that such peptides could be developed into therapeutic agents for obesity and metabolic disorders.

Enzyme Substrates

Peptides like Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 serve as substrates for various enzymes, including caspases and proteases. The specificity of these substrates can be fine-tuned by modifying their amino acid sequences, allowing researchers to study enzyme kinetics and mechanisms in detail . This application is crucial for understanding apoptosis and other cellular processes.

Supramolecular Chemistry

The compound's ability to form complexes with synthetic receptors, such as cucurbiturils, has been investigated in supramolecular chemistry. These interactions are driven by hydrophobic and electrostatic forces, making the peptide useful in designing new materials and drug delivery systems . The binding efficiency of such peptides can be optimized for targeted therapeutic applications.

Case Studies

作用机制

The mechanism by which Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt exerts its effects depends on its specific application. For example, in antimicrobial studies, the peptide may interact with bacterial cell membranes, leading to cell lysis and death. In anticancer research, the peptide might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

相似化合物的比较

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt: is unique due to its specific amino acid sequence and trifluoroacetate salt form. Similar compounds include:

Ac-Lys-Leu-Val-Phe-Phe-NH2: : A peptide with a similar sequence but without methylation.

Ac-Lys-(Me)Leu-Val-Phe-Phe-NH2: : A peptide with methylation on the leucine residue only.

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 hydrochloride: : A similar peptide with a different counterion.

This compound .

生物活性

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological mechanisms, biochemical properties, and applications in research and medicine.

Overview of the Compound

- Chemical Structure : The compound consists of a sequence of amino acids including acetylated lysine (Ac-Lys), methylated leucine (MeLeu), valine (Val), and two methylated phenylalanines (MePhe, Phe) ending with an amide group (NH2).

- Molecular Formula : C₁₈H₂₃F₃N₄O₄S

- CAS Number : 461640-33-5

Target Interaction : The primary mechanism involves the inhibition of beta-sheet formation in proteins. Beta-sheets are critical structures in many protein-protein interactions, and their dysregulation is implicated in various pathologies, including amyloid diseases.

- Inhibition of Amyloid Aggregation : this compound binds to amyloid β peptides, preventing their self-association and fibril formation. This action is crucial as amyloid fibrils are associated with neurotoxicity in Alzheimer's disease.

- Cellular Effects : The compound has been shown to influence neuronal cell signaling pathways, gene expression, and cellular metabolism. By stabilizing amyloid β peptides in a non-fibrillar form, it helps maintain cellular homeostasis and prevents cytotoxic effects associated with amyloid aggregation.

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

| Molecular Weight | 413.50 g/mol |

| pKa | 7.0 (approximate for the amine group) |

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : In vitro studies demonstrate that Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 can protect neuronal cells from death induced by amyloid β aggregation.

- Modulation of Gene Expression : The compound may influence the expression of genes involved in stress responses and apoptosis pathways, further contributing to its neuroprotective profile.

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's, administration of Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups.

- Cell Culture Studies : Neuronal cell cultures treated with this peptide showed decreased levels of reactive oxygen species (ROS), indicating a reduction in oxidative stress associated with amyloid toxicity.

Applications in Scientific Research

This compound has several applications across different fields:

- Biochemistry : Used as a model compound for studying peptide synthesis and stability.

- Neuroscience : Investigated for its role in modulating protein interactions relevant to neurodegenerative diseases.

- Pharmaceutical Development : Explored for potential therapeutic properties against neurodegenerative disorders and other conditions related to protein misfolding .

属性

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHOBOVDXTXENA-XXSXPWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60F3N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。